molecular formula C11H11NO2 B3320664 1,6-dimethyl-1H-indole-3-carboxylic acid CAS No. 1257122-36-3

1,6-dimethyl-1H-indole-3-carboxylic acid

Cat. No.: B3320664
CAS No.: 1257122-36-3
M. Wt: 189.21 g/mol
InChI Key: SVYBKZGDBUOXEV-UHFFFAOYSA-N
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Description

Contextualization within Indole (B1671886) Chemistry and Heterocyclic Compounds

1,6-dimethyl-1H-indole-3-carboxylic acid is a member of the indole family, a prominent class of nitrogen-containing heterocyclic compounds. The core of this molecule is the indole ring system, which consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring. This bicyclic structure is aromatic and planar, and its discovery dates back to 1866 by Adolf von Baeyer through the reduction of oxindole. nih.gov The unique electronic properties of the indole nucleus make it a versatile scaffold in both chemical synthesis and biological systems.

Heterocyclic compounds, such as indoles, are organic compounds that contain a ring structure with at least one atom other than carbon within the ring. In the case of indole, this heteroatom is nitrogen. The presence of heteroatoms imparts distinct chemical and physical properties to these molecules, often leading to significant biological activity. The specific placement of the carboxylic acid group at the 3-position and the methyl groups at the 1 and 6-positions of the indole ring in this compound defines its unique identity and influences its chemical reactivity and potential biological interactions.

Historical Perspectives on Indole-3-carboxylic Acid Derivatives in Academic Research

Research into indole-3-carboxylic acid and its derivatives has a rich history, largely driven by their presence in and interaction with biological systems. A pivotal moment in indole chemistry was the identification of indole-3-acetic acid as a primary plant hormone, or auxin, which regulates various aspects of plant growth and development. beilstein-journals.org This discovery spurred extensive research into the synthesis and biological evaluation of a wide array of indole-3-carboxylic acid derivatives as potential plant growth regulators and herbicides. beilstein-journals.orgnih.gov

In the realm of medicinal chemistry, indole-3-carboxylic acid derivatives have been a focal point of research for decades. Scientists have explored their potential as therapeutic agents for a variety of diseases. For instance, studies have investigated their use as antihypertensive agents, where they have shown nanomolar affinity for the angiotensin II receptor. nih.gov Furthermore, the indole nucleus is a common feature in many approved drugs and compounds in clinical trials, highlighting the enduring importance of this chemical scaffold in drug discovery.

Contemporary Relevance of this compound in Chemical and Biological Sciences

In recent years, the interest in specifically substituted indole-3-carboxylic acids, including this compound, continues to grow. These compounds are frequently synthesized as part of chemical libraries for screening against various biological targets. For example, derivatives of indole-3-carboxylic acid have been investigated as potential inhibitors of Bcl-2/Mcl-1, proteins that are overexpressed in many cancers and contribute to their resistance to chemotherapy. nih.gov

The development of novel synthetic methodologies remains a key area of research. Efficient methods for the N-substitution of indole-3-carboxylic acid derivatives, for instance, are crucial for creating diverse molecular libraries for drug discovery. nih.gov Moreover, the structural framework of indole-3-carboxylic acids is being utilized in the design of new agrochemicals, such as herbicides that act as auxin mimics. beilstein-journals.orgnih.gov While specific research on the biological activities of this compound is not extensively published, its structural similarity to other biologically active indole derivatives suggests its potential as a valuable research chemical in both medicinal and agricultural science.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from data for closely related compounds and from computational predictions.

Table 1: Physicochemical Properties of Indole-3-Carboxylic Acid and Related Derivatives

Property This compound (Predicted) Indole-3-carboxylic acid (Experimental) 1-Methylindole-3-carboxylic acid (Experimental)
Molecular Formula C₁₁H₁₁NO₂ C₉H₇NO₂ C₁₀H₉NO₂
Molar Mass 189.21 g/mol 161.16 g/mol 175.18 g/mol
Melting Point Not available 164-167 °C 197-200 °C
Appearance Not available White to light yellow crystalline powder Off-white to yellow powder

| Solubility | Not available | Soluble in ethanol (B145695), methanol, DMSO | Soluble in DMSO |

Note: Data for this compound is based on computational predictions where experimental data is unavailable.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of organic compounds. Below is a table summarizing typical spectroscopic data for the parent compound, indole-3-carboxylic acid. Similar patterns would be expected for this compound, with additional signals corresponding to the two methyl groups.

Table 2: Spectroscopic Data for Indole-3-carboxylic acid

Technique Key Features
¹H NMR (DMSO-d₆) δ 11.9 (s, 1H, COOH), δ 11.7 (s, 1H, NH), δ 8.0 (d, 1H), δ 7.9 (s, 1H), δ 7.4 (d, 1H), δ 7.1 (m, 2H)
¹³C NMR (DMSO-d₆) δ 165.5 (C=O), δ 136.5, δ 130.5, δ 126.5, δ 122.0, δ 121.0, δ 119.5, δ 112.0, δ 108.0
IR (KBr, cm⁻¹) 3300-2500 (broad, O-H), 1680 (C=O), 1540, 1450, 1420, 750

| Mass Spectrometry (EI) | m/z 161 (M⁺), 144, 116 |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,6-dimethylindole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-3-4-8-9(11(13)14)6-12(2)10(8)5-7/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYBKZGDBUOXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1,6 Dimethyl 1h Indole 3 Carboxylic Acid

Established Synthetic Routes to 1,6-dimethyl-1H-indole-3-carboxylic acid and its Precursors

Established synthetic routes to this compound typically involve the sequential construction of the indole (B1671886) core followed by the introduction of the necessary functional groups. These methods are often characterized by their reliability and the commercial availability of the starting materials.

Multi-step Synthesis Approaches

The synthesis of this compound is generally achieved through a multi-step process. A common strategy begins with a suitably substituted aniline (B41778), which undergoes a ring-forming reaction to create the indole nucleus. This is followed by the introduction or modification of substituents at the 1, 3, and 6 positions. For instance, a plausible route could start from 4-methylaniline, which is first transformed into a 6-methylindole (B1295342) derivative. Subsequent N-methylation and C3-carboxylation would then yield the final product. The modular nature of these multi-step syntheses allows for the preparation of a wide range of analogues by varying the starting materials and reagents at each stage.

A key intermediate in the synthesis of the target molecule is 4,6-dimethyl-1H-indole-3-carbaldehyde. A patented method for its synthesis involves the reaction of 2,3,5-trimethyl-aniline with the Vilsmeier reagent (formed from dimethylformamide and phosphorus oxychloride). google.com This aldehyde can then be oxidized to the corresponding carboxylic acid.

Ring-Forming Strategies for the Indole Nucleus

The construction of the indole core is a critical step in the synthesis of this compound. Several classic named reactions are employed for this purpose, with the Fischer and Bischler indole syntheses being the most prominent.

Fischer Indole Synthesis: This is one of the oldest and most widely used methods for indole synthesis. wikipedia.orgthermofisher.comchemicalbook.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.orgnih.gov For the synthesis of a 6-methylindole derivative, one would start with 4-methylphenylhydrazine. The choice of the carbonyl component determines the substitution pattern at the C2 and C3 positions of the indole ring. thermofisher.com The reaction proceeds through a rsc.orgrsc.org-sigmatropic rearrangement of the enamine tautomer of the hydrazone. nih.gov A modification of this method, developed by Buchwald, involves the palladium-catalyzed cross-coupling of an aryl bromide with a hydrazone to form the necessary intermediate for the Fischer cyclization. wikipedia.org

Bischler–Möhlau Indole Synthesis: This method involves the reaction of an α-bromo-acetophenone with an excess of an aniline in a cyclization reaction to form a 2-aryl-indole. wikipedia.orgresearchgate.net While historically significant, this reaction often requires harsh conditions and can result in low yields. wikipedia.org However, modern variations, including the use of microwave irradiation, have been developed to improve the efficiency and environmental friendliness of the process. organic-chemistry.org The mechanism is complex but is thought to proceed through the formation of an α-arylamino-ketone intermediate. researchgate.net

Other notable indole syntheses include the Madelung, Reissert, Bartoli, and Nenitzescu methods, each offering different pathways to the indole nucleus from various starting materials. chemicalbook.com

Introduction and Functionalization of Methyl Substituents at Positions 1 and 6

The introduction of methyl groups at the N1 and C6 positions is a crucial aspect of the synthesis of this compound.

C6-Methylation: The methyl group at the C6 position is typically introduced by starting with a precursor that already contains this substituent. A common and commercially available starting material is 6-methyl-1H-indole. sigmaaldrich.comnih.govnist.gov This simplifies the synthetic route significantly, as the focus can then shift to functionalizing the N1 and C3 positions.

N1-Methylation: The methylation of the indole nitrogen is a common transformation. Various reagents and conditions can be employed for this purpose. A green chemistry approach involves the use of dimethyl carbonate in the presence of a suitable base. google.com This method avoids the use of more hazardous methylating agents. Another mild method utilizes methyl trifluoroacetate (B77799) with a base like potassium tert-butoxide in DMF. researchgate.net

Formation of the Carboxylic Acid Moiety at Position 3

The introduction of a carboxylic acid group at the C3 position of the indole ring is a key final step in many synthetic routes. The electron-rich nature of the indole ring makes the C3 position particularly susceptible to electrophilic substitution.

Vilsmeier-Haack Formylation followed by Oxidation: A widely used and efficient method for introducing a carbonyl group at C3 is the Vilsmeier-Haack reaction. organic-chemistry.orgwikipedia.org This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate the indole ring. ijpcbs.com The resulting 1,6-dimethyl-1H-indole-3-carbaldehyde can then be readily oxidized to the desired carboxylic acid using standard oxidizing agents. A catalytic version of the Vilsmeier-Haack reaction has also been developed, offering milder reaction conditions. orgsyn.org

Direct Carboxylation: While less common than the formylation-oxidation sequence, direct carboxylation methods exist. These can involve the use of strong bases to deprotonate the C3 position followed by quenching with carbon dioxide, or through transition metal-catalyzed processes.

Advanced Synthetic Approaches

Modern synthetic chemistry has seen the development of advanced methods that often rely on catalysis to achieve higher efficiency, selectivity, and functional group tolerance.

Catalytic Methods for Indole-3-carboxylic Acid Synthesis and Modification

Transition metal catalysis has become a powerful tool in indole chemistry, enabling novel transformations and more direct synthetic routes.

Palladium-Catalyzed Syntheses: Palladium catalysts are widely used for the synthesis and functionalization of indoles. nih.gov For instance, palladium-catalyzed reductive N-heteroannulation of 2-(2-nitrophenyl)propenoic acid derivatives can produce indole-3-carboxylic acid esters. thieme-connect.com Another approach involves the palladium-catalyzed direct oxidative carbonylation of 2-alkynylaniline derivatives to yield indole-3-carboxylic esters. researchgate.net Palladium catalysis also enables decarboxylative functionalization, where a carboxylic acid group at C3 can act as a directing group for C2 functionalization before being removed. acs.org

Rhodium-Catalyzed Syntheses: Rhodium catalysts have also proven effective for the functionalization of indoles. benthamdirect.com These catalysts can direct C-H activation at various positions of the indole ring, allowing for the introduction of different functional groups. For example, rhodium(II) catalysts can mediate the enantioselective C-H functionalization of indoles at the C3 position with diazo compounds. nih.gov While many rhodium-catalyzed methods focus on C2 or C7 functionalization, rsc.orgrsc.orgthieme-connect.com the development of catalysts for direct C3 carboxylation remains an active area of research. Catalyst-controlled site-selective functionalization of 3-carboxamide indoles has also been demonstrated, where rhodium(I) catalysts can promote a 1,2-acyl translocation followed by C3-functionalization. nih.gov

Flow Chemistry and Continuous Processing Techniques

Flow chemistry offers significant advantages over traditional batch processing for the synthesis of indole derivatives, including enhanced safety, scalability, and productivity. beilstein-journals.orgmdpi.com The synthesis of indole-3-carboxylic esters, precursors to the target acid, has been successfully demonstrated using continuous flow systems. beilstein-journals.orgnih.gov

A common strategy involves the reductive cyclization of a precursor like ethyl 4-(2-nitrophenyl)-3-oxobutanoate. researchgate.net This reaction can be performed in a flow reactor, such as a ThalesNano H-cube®, which uses a packed catalyst cartridge (e.g., 10% Pd/C) and in-situ hydrogen generation. beilstein-journals.org By controlling parameters such as temperature, pressure, and flow rate, the reaction can be optimized for high conversion and throughput. For instance, full conversion to an indole product was achieved at 50°C with a flow rate of 0.4 mL/min. beilstein-journals.org This translates to a significantly higher productivity (e.g., grams per hour) compared to batch methods. uc.pt

Table 3: Optimization of Reductive Cyclization in Flow Chemistry Data from a study on a related indole synthesis.

Flow Rate (mL/min) Temperature (°C) Pressure Conversion Throughput (g/h) Reference
0.4 50 Full H₂ mode 100% ~3.7 beilstein-journals.org
0.8 50 Full H₂ mode 100% (mixture) - beilstein-journals.org

Flow reactors also allow for the telescoping of multiple synthetic steps. For example, the initial formation of a precursor via an SNAr reaction can be directly fed into a hydrogenation reactor for the cyclization step, followed by in-line purification, streamlining the entire process. beilstein-journals.org This on-demand production capability is particularly valuable for generating materials for trials where quantities and timing can be unpredictable. beilstein-journals.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis. For indole derivatives, this includes preventing waste, improving atom economy, using less hazardous chemicals, and designing for energy efficiency.

Many traditional indole syntheses suffer from harsh conditions and the use of hazardous reagents. rsc.org Modern approaches seek to overcome these limitations. One green strategy is the use of multicomponent reactions (MCRs), which combine several starting materials in a single step to form a complex product, thereby reducing waste and improving efficiency. rsc.org An innovative two-step synthesis of indole-2-carboxamides from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides has been developed that proceeds under mild conditions in ethanol (B145695) without a metal catalyst. rsc.org

Other key green chemistry principles applicable to indole synthesis include:

Use of Safer Solvents: Replacing hazardous solvents like halogenated hydrocarbons with greener alternatives such as water, ethanol, or ionic liquids. researchgate.net

Catalysis: Employing catalytic reagents instead of stoichiometric ones to reduce waste. Metal-catalyzed reactions (e.g., copper, gold) and organocatalysis are central to this principle. acs.orgrsc.org

Energy Efficiency: Designing reactions that can be conducted at ambient temperature and pressure, often facilitated by flow chemistry techniques. researchgate.net

Use of Renewable Feedstocks: Utilizing bio-based starting materials where possible. rsc.org

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and economically viable.

Derivatization Strategies of this compound

The carboxylic acid group at the C3 position of the indole ring is a versatile handle for further functionalization, primarily through esterification and amidation reactions.

Esterification and amidation are fundamental transformations for converting carboxylic acids into a wide array of functional derivatives. These reactions are crucial for modifying the physicochemical properties of the parent molecule, which is particularly important in drug discovery and development.

Esterification can be achieved through several standard methods, including Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by converting the carboxylic acid to a more reactive species like an acyl chloride followed by reaction with an alcohol.

Amidation typically requires the activation of the carboxylic acid. Common coupling agents used for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to suppress side reactions and improve efficiency. researchgate.net Boron-derived catalysts have also been developed for direct amidation reactions that proceed under mild conditions, generating only water as a byproduct. mdpi.com

These derivatization reactions have been applied to various indole-3-carboxylic acids to produce compounds with diverse biological activities. The synthesis of indole-3-acetamides, for example, is often achieved from the corresponding indole-3-acetic acids. organic-chemistry.org Flow chemistry can also be employed for these derivatization steps, allowing for rapid and efficient synthesis of amide and ester libraries. beilstein-journals.org

Table 4: Common Coupling Agents for Amidation

Coupling Agent Additive Typical Solvent Key Feature
DIC HOBt/DMAP DCM, DMF Soluble urea (B33335) byproduct, easy workup
EDC HOBt Water, DCM Water-soluble carbodiimide
HATU DIPEA DMF High efficiency, suitable for hindered substrates

Substitution Reactions on the Indole Ring System

The indole ring is highly susceptible to electrophilic substitution, with the C3 position being the most reactive. However, in this compound, this position is already substituted. The presence of the N-methyl group and the C6-methyl group enhances the electron density of the indole ring, thereby activating it towards electrophilic attack. The directing influence of these groups, along with the deactivating effect of the C3-carboxylic acid, determines the regioselectivity of substitution reactions. Generally, electrophilic attack is expected to occur at the positions ortho and para to the activating groups, which are the C2, C4, C5, and C7 positions.

Electrophilic Aromatic Substitution:

Common electrophilic substitution reactions for indoles include halogenation, nitration, and Friedel-Crafts reactions. For this compound, the substitution pattern is influenced by the existing substituents. The N-methyl group activates the C2 position, while the C6-methyl group activates the C5 and C7 positions. The C3-carboxylic acid group, being electron-withdrawing, deactivates the ring, particularly the adjacent C2 and C4 positions.

Table 1: Hypothetical Electrophilic Substitution Reactions of this compound

ReactionReagentProduct(s)Position of Substitution
BrominationBr₂ in AcOH2-Bromo-1,6-dimethyl-1H-indole-3-carboxylic acidC2
NitrationHNO₃/H₂SO₄5-Nitro-1,6-dimethyl-1H-indole-3-carboxylic acidC5
Friedel-Crafts AcylationAcCl/AlCl₃2-Acetyl-1,6-dimethyl-1H-indole-3-carboxylic acidC2

Note: The reactions and products in this table are predicted based on general principles of indole chemistry and may not represent actual experimental outcomes.

Research on related indole derivatives supports these predictions. For instance, the bromination of dimethyl 1-substituted indole-2,3-dicarboxylates has been shown to be influenced by the nature of the N1-substituent, with different protecting groups directing bromination to either the C5 or C6 position. researchgate.net The inherent reactivity of the indole C-H bond allows for direct functionalization, including bromination, under various conditions. mdpi.comacs.org

Modifications at the N1 Position

The N1 position of this compound is already substituted with a methyl group. Further modifications at this position are generally not feasible without prior demethylation, which is a challenging process. However, the synthesis of various N-substituted indole-3-carboxylic acid derivatives is a common strategy to introduce diversity. These methods typically involve the construction of the indole ring with the desired N-substituent already in place.

For example, copper(I)-catalyzed intramolecular amination of aryl bromides provides an efficient route to N-alkylated and N-arylated methyl 1H-indole-3-carboxylates. nih.gov This highlights a synthetic approach to access a variety of N1-substituted analogs of the target molecule.

While direct modification of the N1-methyl group is uncommon, the synthesis of related compounds with different N1-substituents is well-established.

Table 2: Synthesis of N1-Substituted Analogs of this compound

N1-SubstituentSynthetic MethodStarting Material
Benzyl (B1604629)Ullmann Condensation6-methyl-1H-indole-3-carboxylic acid and benzyl halide
EthylN-Alkylation6-methyl-1H-indole-3-carboxylic acid and ethyl iodide
PhenylBuchwald-Hartwig Amination6-methyl-1H-indole-3-carboxylic acid and bromobenzene

Note: This table illustrates common methods for synthesizing N-substituted indole-3-carboxylic acids, which could be applied to produce analogs of the target compound.

Decarboxylation Pathways and Mechanisms

The decarboxylation of indole-3-carboxylic acids is a well-known transformation that yields the corresponding indole. This reaction can be achieved under various conditions, including thermal, acid-catalyzed, base-catalyzed, and metal-catalyzed methods. researchgate.netgoogle.com The mechanism of decarboxylation often involves the formation of an intermediate carbanion at the C3 position, which is subsequently protonated.

For this compound, decarboxylation would lead to the formation of 1,6-dimethyl-1H-indole. The reaction is generally facilitated by the stability of the resulting C3-anion, which is stabilized by the electron-rich indole ring.

Several metal-free decarboxylation methods have been developed for indole-3-carboxylic acids. These can be achieved under basic conditions, for instance, using potassium carbonate or in acetonitrile. researchgate.net The reaction proceeds smoothly to give the corresponding indoles in good to excellent yields.

Table 3: Potential Decarboxylation Conditions for this compound

ConditionsCatalyst/PromoterSolventProduct
ThermalNoneHigh-boiling solvent (e.g., quinoline)1,6-dimethyl-1H-indole
BasicK₂CO₃DMF1,6-dimethyl-1H-indole
AcidicH₂SO₄Acetic Acid1,6-dimethyl-1H-indole

Note: The conditions presented are based on general procedures for the decarboxylation of indole-3-carboxylic acids and would likely be effective for this compound.

The thermolysis of aromatic carboxylic acids has been studied to understand the mechanisms of decarboxylation, which can proceed through ionic pathways. researchgate.net The choice of solvent and catalyst can significantly influence the reaction rate and outcome.

Spectroscopic and Structural Characterization of 1,6 Dimethyl 1h Indole 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, the precise arrangement of atoms can be determined.

¹H NMR Spectroscopic Analysis for Proton Environments

Proton NMR (¹H NMR) spectroscopy reveals the electronic environment of each hydrogen atom in a molecule. In the case of indole (B1671886) derivatives, the ¹H NMR spectrum typically shows distinct signals for the aromatic protons on the indole ring, the protons of the methyl groups, and any protons associated with the substituent at the 3-position.

For a closely related compound, 4,6-dimethyl-1H-indole-3-carbaldehyde , the following ¹H NMR data has been reported in DMSO-d₆:

δ 12.60 (1H, broad): This signal corresponds to the NH proton of the indole ring. Its broadness is characteristic and is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

δ 7.30 (1H, s), 7.10 (1H, s), 6.70 (1H, s): These singlets are assigned to the aromatic protons on the indole nucleus. The substitution pattern of the dimethyl derivative simplifies the expected splitting patterns.

δ 2.37 (3H, s), 2.31 (3H, s): These two sharp singlets are indicative of the two methyl groups attached to the indole ring. Their distinct chemical shifts are due to their different positions on the aromatic system.

The specific chemical shifts for 1,6-dimethyl-1H-indole-3-carboxylic acid would be expected to show similar features, with potential variations in the aromatic region due to the electronic effects of the carboxylic acid group compared to the carbaldehyde group.

Interactive Data Table: Representative ¹H NMR Data for an Indole Derivative

Chemical Shift (δ) ppm Multiplicity Integration Assignment
12.60broad1HNH
7.30s1HAr-H
7.10s1HAr-H
6.70s1HAr-H
2.37s3HCH₃
2.31s3HCH₃
Data for 4,6-dimethyl-1H-indole-3-carbaldehyde in DMSO-d₆.

¹³C NMR Spectroscopic Analysis for Carbon Framework

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For indole derivatives, the spectrum will show signals for the carbons of the indole ring, the methyl groups, and the carboxylic acid group.

For 6-nitro-1H-indole-3-carboxylic acid , a related derivative, the ¹³C NMR spectrum in DMSO-d₆ shows the following key signals:

δ 165.1: This downfield signal is characteristic of the carbonyl carbon in the carboxylic acid group (C=O).

δ 142.7, 137.7, 135.0, 130.8, 120.8, 116.0, 108.9, 108.3: These signals correspond to the eight carbon atoms of the indole ring system. The specific chemical shifts are influenced by the substituents on the ring.

For this compound, one would expect to see signals for the two methyl carbons in the aliphatic region (typically around 15-25 ppm), in addition to the signals for the indole ring and the carboxylic acid carbon.

Interactive Data Table: Representative ¹³C NMR Data for an Indole Derivative

Chemical Shift (δ) ppm Assignment
165.1C=O
142.7C6
137.7C2
135.0C7a
130.8C3a
120.8C4
116.0C5
108.9C7
108.3C3
Data for 6-nitro-1H-indole-3-carboxylic acid in DMSO-d₆.

Advanced NMR Techniques for Structural Elucidation (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, especially for complex molecules, advanced 2D NMR techniques are utilized.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is useful for tracing out the connectivity of proton spin systems within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for piecing together different fragments of a molecule and for assigning quaternary carbons (carbons with no attached protons).

The application of these techniques to indole derivatives allows for the confirmation of the substitution pattern and the assignment of all atoms in the structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies.

For this compound, the IR spectrum would be expected to show the following key absorption bands:

~3300 cm⁻¹ (broad): A broad absorption in this region is characteristic of the O-H stretching vibration of the carboxylic acid group, with the broadness resulting from hydrogen bonding.

~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring.

~2950-2850 cm⁻¹: C-H stretching vibrations of the methyl groups.

~1680 cm⁻¹: A strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid.

~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic indole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and can also offer structural clues based on the fragmentation pattern.

For this compound (C₁₁H₁₁NO₂), the expected molecular weight is approximately 189.21 g/mol . In an MS experiment, one would expect to see a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.

The fragmentation pattern can also be diagnostic. Common fragmentation pathways for indole-3-carboxylic acids involve the loss of water (H₂O) or carbon dioxide (CO₂), leading to characteristic fragment ions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. It provides precise information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of enantiomers.

For a derivative of this compound to be chiral, it would need to possess a stereogenic center. This could be achieved, for example, by introducing a chiral substituent or by forming an amide with a chiral amine, such as an amino acid.

At present, there is no specific information available in the scientific literature regarding the synthesis or chiroptical analysis of chiral derivatives of this compound. However, based on general principles, if a chiral derivative were to be synthesized, its chiroptical properties could be investigated. For instance, the formation of diastereomeric amides by coupling the carboxylic acid with a chiral amine would be expected to yield distinct CD spectra for each diastereomer. These spectra would be crucial in determining the absolute configuration of the newly formed chiral center and in studying the conformational preferences of the molecule in solution. The interaction between the indole chromophore and the chiral moiety would likely result in characteristic Cotton effects in the CD spectrum, which could be analyzed to elucidate the stereochemistry.

Recent studies on other chiral carboxylic acids have demonstrated the utility of CD spectroscopy in combination with supramolecular chemistry to amplify the chiroptical signals, which could be a potential approach for future studies on chiral derivatives of this compound. nih.gov

Absence of Specific Theoretical and Computational Data for this compound

General research into indole derivatives is prevalent, with many studies exploring the therapeutic potential and chemical properties of the broader indole class of compounds. nih.govmdpi.comrsc.org For instance, computational studies, including Density Functional Theory (DFT) calculations and molecular docking, have been performed on related structures like 5-methoxy-1H-indole-2-carboxylic acid to investigate its polymorphic forms and intermolecular interactions. mdpi.com Similarly, QSAR studies are often applied to large sets of diverse indole derivatives to predict their biological activities against various targets. nih.gov

However, the specific substitutions at the 1 and 6 positions of the indole ring in this compound define a unique chemical entity. The electronic and steric effects of these two methyl groups would yield distinct results in any theoretical or computational analysis. Extrapolating data from other indole derivatives, such as indole-3-acetic acid or even other methylated forms, would not provide scientifically accurate information for the target compound.

Consequently, it is not possible to generate a detailed and accurate article on the theoretical and computational chemistry of this compound that adheres to the provided outline, as the foundational research data is not publicly available. The creation of such an article would require original research to be conducted to generate the necessary data for each of the specified sections.

Theoretical and Computational Chemistry Studies on 1,6 Dimethyl 1h Indole 3 Carboxylic Acid

Reaction Mechanism Studies and Transition State Analysis

Theoretical and computational chemistry, particularly using methods like Density Functional Theory (DFT), serves as a powerful tool to elucidate the intricate details of reaction mechanisms, including the identification of transient intermediates and the characterization of high-energy transition states. For the indole (B1671886) core, a foundational reaction that has been subject to computational scrutiny is the Fischer indole synthesis. This reaction, which forms an indole from a phenylhydrazine (B124118) and an aldehyde or ketone, provides a relevant model for understanding the electronic and structural dynamics of indole ring formation.

A computational investigation into the Fischer indole synthesis reveals a multi-step mechanism. The initial steps typically involve the formation of a phenylhydrazone, followed by a critical bhu.ac.inbhu.ac.in-sigmatropic rearrangement. This rearrangement proceeds through a six-membered cyclic transition state. DFT calculations can model the geometry and energy of this transition state, providing crucial information about the reaction kinetics.

Following the sigmatropic rearrangement, a series of proton transfers and the elimination of ammonia (B1221849) lead to the final aromatic indole ring. Each of these steps has its own energy barrier and can be computationally modeled to create a complete energy profile of the reaction.

For instance, in a generalized Fischer indole synthesis, the key transition state (TS) for the C-C bond-forming sigmatropic rearrangement can be characterized by the following parameters:

ParameterDescription
Activation Energy (ΔG‡) The free energy difference between the reactants and the transition state.
Key Bond Distances The lengths of the partially formed and partially broken bonds in the transition state structure.
Imaginary Frequency A single negative frequency in the vibrational analysis, confirming the structure as a true transition state.

A representative, albeit simplified, reaction coordinate diagram derived from computational studies of an indole synthesis is shown below. This diagram illustrates the relative energies of the intermediates and transition states throughout the reaction progress.

Table 1: Hypothetical Energy Profile for a Generalized Indole Synthesis

StepSpeciesRelative Free Energy (kcal/mol)
1Reactants (Phenylhydrazine + Carbonyl)0.0
2Phenylhydrazone Intermediate-5.2
3 bhu.ac.inbhu.ac.in-Sigmatropic Rearrangement TS+25.8
4Diamine Intermediate-15.3
5Ammonia Elimination TS+10.1
6Final Indole Product-20.7

Note: The values in this table are illustrative and represent a generalized pathway. Specific substituents on the phenylhydrazine and carbonyl compound, such as the methyl groups in 1,6-dimethyl-1H-indole-3-carboxylic acid, would alter these energy values.

The study of such reaction mechanisms through computational chemistry allows for a predictive understanding of how changes in the molecular structure, such as the introduction of methyl groups at the 1 and 6 positions of the indole ring, would influence the reaction pathway and the stability of intermediates and transition states. For example, the electron-donating nature of a methyl group at the 6-position could be expected to influence the electron density of the benzene (B151609) ring, potentially affecting the energetics of the cyclization step. Similarly, the methyl group at the 1-position (the indole nitrogen) would be introduced in a separate, subsequent reaction step, the mechanism of which could also be studied computationally.

Biological and Biochemical Investigations of 1,6 Dimethyl 1h Indole 3 Carboxylic Acid Derivatives

Enzyme Modulation and Inhibition Studies

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

Indoleamine 2,3-dioxygenase (IDO) is an enzyme that plays a crucial role in tryptophan catabolism and has been identified as a key target in immuno-oncology due to its immunosuppressive functions. nih.govnih.gov Upregulation of IDO in malignant conditions is associated with a poor prognosis in several types of cancer. nih.gov Consequently, the development of IDO inhibitors is an active area of research. frontiersin.org

While various indole (B1671886) derivatives are being investigated for their potential to inhibit the IDO1 enzyme, there is currently no specific research available in the scientific literature detailing the inhibitory activity of 1,6-dimethyl-1H-indole-3-carboxylic acid against Indoleamine 2,3-dioxygenase (IDO). nih.govespublisher.com Computational and in-silico studies are often employed to predict the interactions between indole derivatives and the IDO1 enzyme, but specific findings for this compound have not been reported. espublisher.com

α-Amylase Inhibitory Activity

α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing hyperglycemia. acs.org Research has been conducted on the α-amylase inhibitory potential of various indole derivatives. For instance, a series of indole-3-acetamide (B105759) derivatives, which are synthesized from indole-3-acetic acid, have demonstrated moderate to good inhibitory activity against α-amylase. acs.orgnih.gov

In one study, twenty-four different indole-3-acetamide derivatives were synthesized and evaluated, showing IC50 values in the range of 1.09 ± 0.11 to 2.84 ± 0.1 μM. acs.org The structure-activity relationship suggested that substitutions on the phenyl ring of the acetamide (B32628) moiety influence the inhibitory potential. acs.org Specifically, compounds with dimethyl substitutions on the aryl ring showed varied inhibitory activities. acs.org However, there are no direct studies reporting the α-amylase inhibitory activity of this compound itself.

Table 1: α-Amylase Inhibitory Activity of Selected Indole-3-Acetamide Derivatives This table is interactive. You can sort and filter the data.

Compound Substitution on Phenyl Ring IC50 (μM) ± SEM
1 Unsubstituted 2.6 ± 0.09
2 4-methyl 2.84 ± 0.1
3 3,4-dimethyl 2.52 ± 0.06
15 4-chloro-3-fluoro 1.09 ± 0.11
22 4-chloro-3-methyl 2.33 ± 0.09
Acarbose (Standard) - 0.92 ± 0.4

Data sourced from a study on indole-3-acetamides. acs.org

Other Relevant Enzyme Interactions

The indole nucleus is a versatile scaffold found in many biologically active compounds, and its derivatives have been investigated for interactions with various enzymes. nih.gov For example, derivatives of indole-3-carbaldehyde have been studied as potential urease inhibitors. mdpi.com In these studies, N-alkylation of 1H-indole-3-carbaldehyde yielded compounds like 1-methyl-1H-indole-3-carbaldehyde, which were then used to synthesize oxime derivatives that showed interactions with the active site of the urease enzyme. mdpi.com

Furthermore, indole-6-carboxylic acid derivatives have been synthesized and evaluated as inhibitors of receptor tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov Specifically, hydrazone and oxadiazole derivatives of indole-6-carboxylic acid have shown promise as antiproliferative agents by targeting these enzymes. nih.gov However, specific studies on the interaction of this compound with these or other enzymes are not currently available in the literature.

Receptor Binding and Agonist/Antagonist Studies

Auxin Receptor Protein TIR1 Antagonism in Plant Systems

The Transport Inhibitor Response 1 (TIR1) protein is a key auxin receptor in plants, playing a crucial role in a wide range of developmental processes. frontiersin.orgnih.gov The natural auxin, indole-3-acetic acid (IAA), and synthetic auxins can bind to TIR1, initiating a signaling cascade that regulates gene expression. frontiersin.orgresearchgate.net The development of antagonists for the TIR1 receptor is a significant area of research for creating new herbicides. frontiersin.org

A series of novel indole-3-carboxylic acid derivatives have been designed, synthesized, and evaluated as potential TIR1 antagonists. frontiersin.org These studies have shown that modifications to the indole-3-carboxylic acid scaffold can lead to compounds with significant herbicidal activity. frontiersin.org For instance, certain α-substituted indole-3-carboxylic acid derivatives exhibited potent inhibitory effects on the root and shoot growth of both dicotyledonous and monocotyledonous plants. frontiersin.org Molecular docking studies have indicated that these compounds can interact with the TIR1 protein through π–π stacking, hydrogen bonds, and hydrophobic interactions. frontiersin.org

While these findings highlight the potential of the indole-3-carboxylic acid core in designing TIR1 antagonists, specific studies on the antagonistic activity of this compound at the TIR1 receptor have not been explicitly reported. A potent TIR1 antagonist, auxinole, with a α-[2,4-dimethylphenylethyl-2-oxo]-IAA structure, was developed through a structure-based design approach, demonstrating that substitutions on the indole core can lead to effective antagonism. nih.govresearchgate.net

Table 2: Herbicidal Activity of Selected Indole-3-Carboxylic Acid Derivatives on Rape (B. napus) Root This table is interactive. You can sort and filter the data.

Compound Concentration (mg/L) Inhibition Rate (%)
10d 100 96
10d 10 92
10h 100 95
10h 10 93

Data from a study on novel indole-3-carboxylic acid derivatives as TIR1 antagonists. frontiersin.org

Investigations into Other Specific Protein Targets

The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a multitude of protein targets. nih.gov Research into indole derivatives has revealed interactions with several proteins beyond those already discussed.

For example, tricyclic 2-indole carboxylic acid derivatives have been identified as potent inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein from the Bcl-2 family that is overexpressed in many cancers. nih.gov These compounds were discovered through fragment-based screening and optimized using structure-based design to achieve high binding affinity and selectivity for Mcl-1 over other Bcl-2 family proteins like Bcl-xL and Bcl-2. nih.gov

Additionally, various indole derivatives have been investigated as inhibitors of protein kinases, which are crucial in cellular signaling pathways and are often dysregulated in diseases like cancer. nih.gov Specifically, some 5-chloro-indole-2-carboxylate derivatives have been identified as potent inhibitors of EGFRT790M/BRAFV600E pathways, which are implicated in non-small cell lung cancer. mdpi.com

While the broader class of indole carboxylic acids has been shown to interact with these and other protein targets, there is no specific literature available that details investigations into the binding of this compound to these or other specific protein targets.

In Vitro Cellular Activity (excluding human clinical data)

Antiviral Activity in Cell Cultures

Derivatives of indole-3-carboxylic acid have demonstrated notable antiviral properties in various cell culture systems. Research has highlighted their potential against a range of viruses, including coronaviruses and influenza viruses.

One study focused on a water-soluble derivative, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole. In in vitro experiments using Vero E6 cell cultures, this compound exhibited a significant antiviral effect against SARS-CoV-2. nih.govnih.gov At a concentration of 52.0 μM, it completely suppressed the replication of the virus. nih.govnih.govactanaturae.ru The compound showed high activity with a 50% inhibitory concentration (IC₅₀) of 1.06 µg/mL and a high selectivity index (SI) of 78.6. nih.govactanaturae.ru The study also noted the compound's ability to induce interferon and suppress the formation of syncytia, a process induced by the SARS-CoV-2 spike protein, by 89%. nih.govnih.gov

Another class of indole derivatives, specifically 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidin-2-yl)benzenesulphonamide and its related compounds, were tested for activity against influenza A (H1N1, H3N2, and H5N1) and influenza B viruses in Madin-Darby Canine Kidney (MDCK) cell cultures. researchgate.net These compounds showed inhibitory effects at various concentrations, with 50% effective concentration (EC₅₀) values ranging from 2.7 to 26.0 µg/ml depending on the viral strain. researchgate.net For instance, the H1N1 strain was inhibited at EC₅₀ values of 2.7-5.2 µg/ml, while the H5N1 strain was inhibited at 3.1-6.3 µg/ml. researchgate.net Confirmatory studies demonstrated 90% inhibition of influenza A (H1N1) virus yield at concentrations between 2-10 µg/ml. researchgate.net

Table 1: In Vitro Antiviral Activity of Indole-3-Carboxylic Acid Derivatives

Compound/Derivative Virus Cell Line Key Findings Reference
Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole SARS-CoV-2 Vero E6 IC₅₀: 1.06 µg/mL; SI: 78.6; Complete inhibition at 52.0 μM nih.gov, actanaturae.ru
4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidin-2-yl)benzenesulphonamide Derivatives Influenza A (H1N1) MDCK EC₅₀: 2.7-5.2 µg/ml researchgate.net
4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidin-2-yl)benzenesulphonamide Derivatives Influenza A (H3N2) MDCK EC₅₀: 13.8-26.0 µg/ml researchgate.net
4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidin-2-yl)benzenesulphonamide Derivatives Influenza A (H5N1) MDCK EC₅₀: 3.1-6.3 µg/ml researchgate.net
4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidin-2-yl)benzenesulphonamide Derivatives Influenza B MDCK EC₅₀: 7.7-11.5 µg/ml researchgate.net

Cellular Pathway Modulation

Indole-based compounds have been shown to modulate various cellular pathways, influencing processes from inflammation to programmed cell death.

In the plant Arabidopsis, the biosynthesis of indole-3-carboxylic acid (ICOOH) derivatives involves specific enzymes that modulate defense metabolite pathways. nih.gov The study identified ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) as a key enzyme in the oxidation of indole-3-carbaldehyde to ICOOH, and Cytochrome P450 (CYP) 71B6 as relevant for the biosynthesis of ICOOH derivatives after induction. nih.gov

In mammalian cells, a related indole compound, 3,3′-Diindolylmethane (DIM), has been shown to modulate inflammatory pathways. It suppresses T cell activation through the regulation of histone deacetylase (HDAC) and inhibits the release of pro-inflammatory mediators by downregulating the NF-κB and AP-1 signaling pathways in murine macrophages. mdpi.com Furthermore, certain indole-6-carboxylic acid derivatives have been found to induce the extrinsic apoptosis pathway. nih.gov

Studies on oxindole-indole conjugates revealed their ability to induce apoptosis in human breast cancer cells (MCF-7) by significantly increasing the expression levels of caspase-3 and the tumor suppressor protein p53. mdpi.com This highlights the role of these derivatives in modulating critical pathways related to cell death.

Studies on Cell Growth and Proliferation (non-clinical context)

The impact of indole-3-carboxylic acid and its derivatives on cell growth and proliferation has been a significant area of investigation, particularly in the context of cancer research.

Research on colorectal cancer cells (LS180) showed that indole-3-carboxylic acid could enhance the anti-proliferative effects of the chemotherapy drug doxorubicin. researchgate.net This combination led to increased cell senescence, inhibition of cell proliferation, and cell cycle arrest. researchgate.net

In the realm of breast cancer, novel synthesized 5-hydroxyindole-3-carboxylic acids and their esters have demonstrated cytotoxic effects, thereby inhibiting cell proliferation. nih.gov Similarly, other studies have shown that newly developed indole-6-carboxylic acid derivatives are cytotoxic to various human cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and HT-29 (colon cancer), causing cell cycle arrest in the G2/M phase. nih.govresearchgate.net Oxindole-indole conjugates have also been found to effectively inhibit the growth of human breast cancer cell lines MCF-7 and MDA-MB-231. mdpi.com

Table 2: Effects of Indole Derivatives on Cell Growth and Proliferation

Compound/Derivative Cell Line(s) Effect Reference
Indole-3-carboxylic acid (with Doxorubicin) LS180 (Colorectal Cancer) Enhanced proliferation inhibition, induced senescence and cell cycle arrest researchgate.net
Indole-6-carboxylic acid derivatives HCT-116, HeLa, HT-29 (Cancer cells) Cytotoxicity, cell cycle arrest at G2/M phase researchgate.net, nih.gov
Oxindole-indole conjugates MCF-7, MDA-MB-231 (Breast Cancer) Inhibited cell growth mdpi.com
5-Hydroxyindole-3-carboxylic acids and esters Breast Cancer Cells Cytotoxic effects nih.gov

Pre-clinical Efficacy in Model Systems (excluding human clinical data)

Antiviral Efficacy in Animal Models (e.g., influenza pneumonia in mice)

The therapeutic potential of indole compounds has been evaluated in animal models for viral infections. A study investigating the effects of 3,3′-Diindolylmethane (DIM), a compound found in cruciferous vegetables, demonstrated its efficacy in mice challenged with a lethal dose of influenza virus. mdpi.com Administration of DIM significantly reduced mortality by up to 83% and lessened weight loss in the infected mice. mdpi.com The treatment proved to be dose-dependent, with higher doses providing greater protection against the severe outcomes of influenza-induced pneumonia. mdpi.com These findings suggest that indole-related compounds can improve outcomes in animal models of severe viral respiratory infections. mdpi.com

Herbicidal Activity in Plant Bioassays (e.g., rape, barnyard grass)

Derivatives of indole-3-carboxylic acid have been investigated for their potential as herbicides. In petri dish bioassays, a series of novel indole-3-carboxylic acid derivatives were tested for their effects on the growth of both a dicotyledonous plant, rape (Brassica napus), and a monocotyledonous plant, barnyard grass (Echinochloa crus-galli). nih.govnih.gov

The results indicated that many of the synthesized compounds exhibited good to excellent inhibitory effects on the root and shoot growth of both plant species, with inhibition rates ranging from 60-97%. nih.govnih.govresearchgate.net Specifically, certain compounds achieved inhibition rates of up to 96% on the root of rape at a concentration of 100 mg/L. nih.govnih.gov These compounds maintained high inhibition rates of 92% and 93% even at a lower concentration of 10 mg/L, suggesting potent herbicidal activity. nih.govnih.govresearchgate.net Molecular docking studies suggest these compounds may act as antagonists to the auxin receptor protein TIR1, disrupting plant growth processes. nih.govnih.gov

Table 3: Herbicidal Activity of Indole-3-Carboxylic Acid Derivatives

Plant Species Type Compound Concentration Effect Reference
Rape (Brassica napus) Dicot 100 mg/L Up to 96% root growth inhibition nih.gov, nih.gov
Rape (Brassica napus) Dicot 10 mg/L 92-93% root growth inhibition nih.gov, nih.gov
Barnyard Grass (Echinochloa crus-galli) Monocot Not specified Good to excellent inhibition (60-97%) on roots and shoots nih.gov, nih.gov

Neuroprotective Effects in Animal Models

While specific studies on the neuroprotective effects of this compound in animal models are not extensively documented in publicly available literature, the broader class of indole-3-carboxylic acid derivatives and related indole compounds has demonstrated significant neuroprotective potential. Research into structurally similar compounds, such as indole-3-propionic acid (IPA), an endogenous metabolite of tryptophan, has provided compelling evidence of neuroprotection in various experimental models.

IPA has been shown to be a potent neuroprotectant against oxidative stress and cell death induced by the Alzheimer's-associated amyloid beta-peptide. nih.gov In studies using primary neurons and neuroblastoma cells, IPA effectively shielded these cells from the toxic effects of amyloid-beta, as well as from damage caused by hydrogen peroxide and superoxide (B77818) dismutase inhibition. nih.gov The neuroprotective mechanism of IPA is largely attributed to its powerful hydroxyl radical scavenging ability, even surpassing that of melatonin. nih.gov

Furthermore, other synthetic indole derivatives have been investigated for their neuroprotective activities. For instance, novel functionalized indole derivatives synthesized from L-tryptophan have shown promise in mitigating acrylamide-induced neurotoxicity in rats. nih.gov These compounds exhibited varying degrees of neuroprotection by acting as antioxidants and counteracting the oxidative stress markers induced by the neurotoxin. nih.gov One particular derivative, an indolyl tetrazolopropanoic acid, was identified as a highly potent neuroprotective agent in this model. nih.gov

Another indole derivative, NC009-1, has been studied in a mouse model of Parkinson's disease, where it demonstrated the ability to reduce neuroinflammation, oxidative stress, and subsequent neurodegeneration. These findings highlight the therapeutic potential of the indole scaffold in combating neurodegenerative diseases, suggesting that this compound and its derivatives could warrant further investigation for similar neuroprotective properties.

Structure-Activity Relationships (SAR) for Biological Effects

The biological activities of indole-3-carboxylic acid derivatives are intricately linked to the nature and position of substituents on the indole ring system. The structure-activity relationship (SAR) studies, while not always focused specifically on this compound, provide a framework for understanding how modifications to this scaffold can influence its pharmacological profile.

Compound ClassKey Structural FeaturesObserved Biological EffectReference
1H-indole-3-carboxylic acid pyridine-3-ylamidesAmide linkage at the 3-position carboxylic acidHigh affinity and selectivity for the 5-HT2C receptor. nih.gov nih.gov
Indole-2-carboxylic acid derivativesHalogenated benzene (B151609) ring at the C6 positionInhibition of HIV-1 integrase. nih.gov
Indole-3-propionic acidPropionic acid side chain at the 3-positionPotent neuroprotection against oxidative stress. nih.gov nih.gov
Indolyl tetrazolopropanoic acid derivativeTetrazole ring attached to the tryptophan moietyStrong neuroprotective activity against acrylamide-induced neurotoxicity. nih.gov nih.gov

Impact of Substituent Electronic and Steric Properties

The electronic and steric properties of substituents on the indole nucleus play a critical role in modulating the biological activity of indole-3-carboxylic acid derivatives.

The methylation at the N1 position, as seen in this compound, significantly alters the electronic properties of the indole ring. The methyl group is electron-donating, which increases the electron density of the aromatic system. This can influence the binding affinity of the molecule to its biological targets. For instance, N-alkylation and N-arylation of methyl 1H-indole-3-carboxylate have been efficiently synthesized, indicating the feasibility of modifying this position to fine-tune activity. nih.gov In some cases, N-methylated compounds have shown potent antibacterial and anthelmintic activities. researchgate.net

Substitution at the C6 position of the indole ring is also a key determinant of biological activity. The introduction of a methyl group at this position, which is also electron-donating, can further modulate the electronic environment of the molecule. Studies on the C6 functionalization of indoles have shown that this position is accessible for modification, allowing for the synthesis of a range of derivatives with potentially enhanced biological profiles. frontiersin.org In the context of HIV-1 integrase inhibitors based on an indole-2-carboxylic acid scaffold, the nature of the substituent at the C6 position was found to be crucial for activity, with a halogenated benzene ring leading to potent inhibition through π–π stacking interactions. nih.gov This highlights the importance of both electronic and steric factors at the C6 position for molecular recognition and biological function.

The carboxylic acid group at the C3 position is a key functional group that can participate in hydrogen bonding and ionic interactions with biological targets. Its presence is often essential for the observed activity.

Conformational Requirements for Activity

The three-dimensional conformation of this compound and its derivatives is a critical factor for their interaction with biological macromolecules. The indole ring itself is a planar aromatic system.

Crystallographic studies of a closely related compound, methyl 1-methyl-1H-indole-3-carboxylate, reveal that the molecule is essentially planar. researchgate.net In the crystal structure, molecules are organized into sheet-like structures through intermolecular C—H···O hydrogen bonds, and these sheets interact via C—H···π stacking. researchgate.net This planarity and the potential for stacking interactions are likely important for the binding of such molecules to their biological targets, such as enzyme active sites or receptor binding pockets.

The orientation of the carboxylic acid group at the C3 position relative to the indole ring is also of significant importance. The freedom of rotation around the C3-C(O)OH bond will determine the spatial presentation of the carboxyl group for interaction with a receptor. The planarity observed in the crystal structure of the methyl ester suggests a relatively rigid conformation may be favored.

For derivatives with more complex substituents, the conformational flexibility of these side chains will also influence biological activity. For example, in a series of indole-2-carboxylic acid derivatives, a longer, more flexible linker at the C6 position was found to weaken the inhibitory activity against HIV-1 integrase, suggesting that a more constrained conformation is necessary for optimal binding. nih.gov This underscores the principle that a specific conformational arrangement is often required for a molecule to fit effectively into the binding site of its target protein and elicit a biological response.

Potential Applications in Chemical and Biological Research

Role as Synthetic Building Blocks and Intermediates

The indole-3-carboxylic acid framework is a versatile starting point for the synthesis of a wide array of more complex molecules. The presence of the carboxylic acid group allows for a variety of chemical transformations, including esterification, amidation, and reduction to the corresponding alcohol or aldehyde. These reactions open up pathways to a diverse range of derivatives with potential biological activities.

The inherent reactivity of the indole (B1671886) nucleus itself, combined with the directing effect of the carboxylic acid group, makes 1,6-dimethyl-1H-indole-3-carboxylic acid a valuable intermediate. For instance, the indole ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups at various positions. The N-methylation in this compound simplifies some synthetic routes by protecting the indole nitrogen from undesired reactions.

Research has demonstrated the utility of the broader class of indole-3-carboxylic acid derivatives as synthetic building blocks. For example, they serve as precursors for the synthesis of novel herbicides and medicinally important diaminoindoles. beilstein-journals.orgacs.org The synthesis of N-substituted indole-3-carboxylic acid derivatives has been achieved through methods like copper(I)-catalyzed intramolecular amination. nih.gov Furthermore, deuterated versions of related indole-3-carboxaldehydes are recognized as important building blocks for creating labeled compounds used in metabolic studies. orgsyn.org The strategic placement of the methyl groups in this compound can influence the electronic properties and steric hindrance of the molecule, offering a tool for fine-tuning the properties of the final products.

Table 1: Examples of Synthesized Indole-3-Carboxylic Acid Derivatives

Starting Material Reagents and Conditions Product Application/Significance Reference
2-chloronitrobenzene, ethyl cyanoacetate 1. Base-mediated SNAr 2. Heterogeneous hydrogenation Indole-3-carboxylic ester Intermediate for auxin mimic herbicide beilstein-journals.org
Methyl 1H-indole-3-carboxylate Ullmann-type intramolecular arylamination (CuI-K3PO4-DMF) N-alkylated and N-arylated indole-3-carboxylates General synthetic methodology nih.gov
4-nitroindole Multi-step synthesis involving protection, lithiation, and carboxylation 4-aminoindole-3-carboxylic acid derivatives Intermediates for medicinally important diaminoindoles acs.org

Development of Biochemical Probes and Tool Compounds for Pathway Elucidation

Understanding the intricate biochemical pathways within living organisms is fundamental to advancing biology and medicine. Chemical probes and tool compounds are indispensable for this purpose, allowing researchers to selectively interact with and report on the status of specific biomolecules or pathways. Given that indole derivatives are key players in various biological processes, this compound holds potential for the development of such tools.

In plants, for example, derivatives of indole-3-carbaldehyde and indole-3-carboxylic acid are synthesized from tryptophan and are involved in defense mechanisms against pathogens. nih.govnih.govresearchgate.net The biosynthesis of these compounds is a complex process involving several enzymes. Labeled versions of this compound could be synthesized and used to trace their metabolic fate within plant cells, helping to elucidate the enzymes and regulatory mechanisms involved in these defense pathways.

The structural similarity of indole-3-carboxylic acid derivatives to the natural plant hormone auxin (indole-3-acetic acid) suggests their potential use as probes to study auxin signaling pathways. By modifying the this compound structure with fluorescent tags or other reporter groups, researchers could potentially create probes to visualize the localization and dynamics of auxin receptors and other components of the auxin signaling cascade.

Agricultural Chemistry Applications (e.g., Auxin Mimic Herbicides)

One of the most promising areas of application for this compound is in agricultural chemistry, specifically in the development of novel herbicides. The structural analogy to the plant hormone indole-3-acetic acid (IAA) is key to this application. Synthetic compounds that mimic the action of natural auxins can disrupt normal plant growth processes, leading to herbicidal effects, particularly in broadleaf weeds. nih.govresearchgate.net

These "auxin mimic" herbicides are effective because they are typically more resistant to degradation by the plant's metabolic machinery than the natural hormone, leading to an uncontrolled growth response that is ultimately lethal to the plant. nih.gov Researchers have actively designed and synthesized novel indole-3-carboxylic acid derivatives as potential auxin mimic herbicides, targeting the auxin receptor protein TIR1. nih.govnih.govresearchgate.net

Studies on various indole-3-carboxylic acid derivatives have shown significant herbicidal activity against a range of weed species. nih.govnih.govresearchgate.net The specific substitution pattern on the indole ring and the nature of the carboxylic acid side chain are crucial for determining the potency and selectivity of these compounds. The 1,6-dimethyl substitution pattern of the target compound could offer a unique profile of activity and selectivity that warrants further investigation.

Table 2: Herbicidal Activity of Selected Indole-3-Carboxylic Acid Derivatives

Compound Target Weed(s) Activity Mechanism of Action Reference
Novel indole-3-carboxylic acid derivatives Dicotyledonous rape (B. napus), Monocotyledonous barnyard grass (E. crus-galli) Good to excellent inhibition of root and shoot growth Auxin receptor protein TIR1 antagonists nih.govnih.govresearchgate.net

Bio-based Materials Development (e.g., Antifouling Coatings)

The development of environmentally friendly materials is a major focus of modern chemical research. Bio-based materials, derived from renewable resources, are sought after to replace petroleum-based products. Indole derivatives, which can be derived from natural sources, are emerging as valuable components in the creation of such materials. One notable application is in the formulation of antifouling coatings for marine applications.

Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant problem for the shipping industry, leading to increased fuel consumption and maintenance costs. Traditional antifouling paints often contain toxic compounds that harm the marine ecosystem. Consequently, there is a high demand for non-toxic, effective antifouling agents.

Indole derivatives isolated from marine organisms have shown excellent antifouling properties. researchgate.netnih.govresearchgate.net These natural products and their synthetic analogs have been shown to inhibit the settlement and growth of common fouling organisms like algae and barnacles. researchgate.netnih.govresearchgate.net The mechanism of action is thought to involve the disruption of cellular processes in the fouling organisms, such as calcium ion balance in algae. researchgate.netnih.gov

Researchers have synthesized various indole derivatives and incorporated them into acrylate (B77674) resins to create self-polishing antifouling coatings. nih.gov These coatings combine the biological activity of the indole compound with the controlled release properties of the polymer matrix, offering a potentially sustainable solution to biofouling. The specific structure of this compound could be advantageous in this context, and its incorporation into novel polymer systems is a viable area for future research.

Table 3: Antifouling Performance of Indole Derivatives

Indole Derivative Target Organism(s) Performance Proposed Mechanism Reference
N-(1-H-5-bromo-indole-3-ylmethyl) benzamide, N-(1-H-2-phenyl-indole-3-ylmethyl) benzamide Marine algae and bacteria Better antifouling performance than copper pyrithione (B72027) (CuPT) Increased Ca2+ efflux in algae researchgate.netnih.gov
N-(1H-2-phenyl-indole-3-ylmethyl) acrylamide Escherichia coli, Staphylococcus aureus, Phaeodactylum tricornutum, Nitzschia Closterium, Skeletonema costatum High inhibition ratios Biofouling resistance nih.gov

Precursors for Advanced Organic Materials (e.g., optoelectronic applications, if identified)

The unique electronic properties of the indole ring system, characterized by its aromaticity and electron-rich nature, make it an attractive component for the design of advanced organic materials. These materials can have applications in fields such as electronics, photonics, and sensor technology. While specific research on the optoelectronic applications of this compound has not been prominently identified, the general potential of indole-based materials suggests this as a plausible area for future exploration.

The ability to functionalize the indole core at various positions, including the nitrogen atom and different points on the benzene (B151609) and pyrrole (B145914) rings, allows for the fine-tuning of its electronic and photophysical properties. The carboxylic acid group of this compound provides a convenient handle for incorporating the molecule into larger polymeric or supramolecular structures. For example, it could be converted into an ester or amide and then polymerized to create materials with tailored properties. The methyl groups at the 1 and 6 positions would also influence the solubility, processability, and solid-state packing of such materials, which are critical factors for their performance in electronic devices.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies

The synthesis of the indole (B1671886) core is a well-established field, yet the pursuit of more efficient, scalable, and novel methods continues. For 1,6-dimethyl-1H-indole-3-carboxylic acid, future research could adapt both classic and modern techniques.

The Fischer indole synthesis is a foundational method for producing indoles from a substituted phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org This could be applied to produce the 1,6-dimethyl-indole scaffold. A more contemporary approach involves the Vilsmeier-Haack reaction; for instance, 4,6-dimethyl-1H-indole-3-carbaldehyde has been synthesized from 2,3,5-trimethyl-aniline, which could then be oxidized to the target carboxylic acid. google.com

Modern transition-metal-catalyzed reactions offer milder and more versatile routes. Copper-catalyzed intramolecular amination, for example, has been used to efficiently synthesize N-substituted indole-3-carboxylate (B1236618) esters under mild conditions and is tolerant of an air atmosphere, avoiding the need for inert conditions. sci-hub.runih.gov Other advanced methods that avoid transition metals are also emerging, such as the decarboxylation of indole-3-carboxylic acids under simple basic conditions promoted by potassium carbonate or acetonitrile. researchgate.net The development of electrocatalytic and photoredox-catalyzed methods, which can proceed under mild, oxidant-free conditions, represents another promising frontier for the synthesis of indole derivatives. researchgate.net

Synthetic Strategy Description Potential Advantages Relevant Precursors/Intermediates
Fischer Indole Synthesis Reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions. wikipedia.orgWell-established, versatile for various substitutions.(Substituted) Phenylhydrazine, Aldehydes/Ketones
Vilsmeier-Haack Followed by Oxidation Formylation of a dimethylaniline derivative to yield an indole-3-carbaldehyde, which is then oxidized. google.comUtilizes readily available aniline (B41778) precursors.2,3,5-trimethyl-aniline, Vilsmeier reagent
Copper-Catalyzed Intramolecular Amination Ullmann-type cyclization of N-substituted methyl 3-amino-2-(2-bromophenyl)acrylates. sci-hub.ruMild conditions, high yields, no need for inert atmosphere.N-substituted methyl 3-amino-2-(2-bromophenyl)acrylates
Flow Chemistry Use of continuous-flow reactors for multi-step synthesis, including hydrogenation and cyclization steps. beilstein-journals.orgScalable, on-demand production, improved safety and control.Ethyl cyanoacetate, ThalesNano H-cube system

Advanced Mechanistic Investigations of Biological Interactions

While specific biological targets for this compound are not yet defined, related indole-3-carboxylic acid derivatives have shown activity as angiotensin II (AT₁) receptor antagonists. nih.govebi.ac.uk This suggests a potential starting point for investigation. Future research should focus on elucidating the precise molecular mechanisms of action.

Advanced techniques would be required to identify and validate biological targets. Should the compound show promise in initial screens, methods such as thermal shift assays, affinity chromatography, or activity-based protein profiling could identify binding partners. To understand the interaction at an atomic level, co-crystallization of the compound with its target protein followed by X-ray crystallography would be invaluable. Computational molecular docking studies, which have been used to predict the binding modes of other indole derivatives with targets like Fructose-1,6-bisphosphatase and the auxin receptor TIR1, could guide these experimental efforts. frontiersin.orgresearchgate.net

Furthermore, understanding the compound's metabolic fate is crucial. Studies involving incubation with liver microsomes or hepatocytes, followed by mass spectrometry, would identify key metabolites. For instance, the biosynthetic pathway of indole-3-carboxylic acid derivatives in plants involves enzymes like cytochrome P450s and aldehyde oxidases, highlighting potential metabolic routes to investigate in mammalian systems. nih.gov

Rational Design of Derivatives with Tuned Activities

The this compound scaffold is ripe for medicinal chemistry exploration through rational drug design. The core principle is to systematically modify the structure to optimize potency, selectivity, and pharmacokinetic properties. The methyl groups at the 1- and 6-positions and the carboxylic acid at the 3-position are key handles for modification.

For example, in the development of indole-2-carboxamides as anticancer agents, modification of substituents on the indole ring and the nature of the amide linker were crucial for tuning activity against targets like EGFR and CDK2. nih.gov Similarly, for this compound, derivatives could be designed by:

Modifying the N1-methyl group: Replacing the methyl with larger alkyl or aryl groups could probe steric and electronic effects within a target's binding pocket. sci-hub.ru

Altering the C6-methyl group: Substitution at this position could influence metabolic stability or interactions with the target protein.

Replacing the carboxylic acid: The carboxylic acid moiety can present challenges like poor membrane permeability. drughunter.com Replacing it with known bioisosteres—such as tetrazoles, sulfonamides, or hydroxamic acids—could improve drug-like properties while maintaining the necessary interactions for biological activity. drughunter.comnih.govopenaccessjournals.com The successful replacement of a carboxylic acid with a tetrazole in the AT1 receptor antagonist losartan (B1675146) provides a classic example of this strategy's power. drughunter.com

This structure-activity relationship (SAR) exploration would aim to create analogues with fine-tuned activity, whether for developing novel herbicides, antihypertensives, or agents for other therapeutic areas. nih.govfrontiersin.org

Integration with High-Throughput Screening and Artificial Intelligence in Drug Discovery (pre-clinical stage)

Modern drug discovery relies heavily on the integration of high-throughput screening (HTS) and artificial intelligence (AI) to accelerate the identification of promising lead compounds. This approach would be highly applicable to the preclinical development of derivatives based on this compound.

Initially, a library of rationally designed derivatives could be subjected to HTS against a panel of disease-relevant targets, such as kinases, G-protein coupled receptors, or enzymes involved in metabolic diseases. nih.gov HTS allows for the rapid testing of thousands of compounds, quickly identifying "hits" for further optimization. nih.govebi.ac.uk

AI and machine learning can revolutionize this process at several stages:

Virtual Screening: Before synthesis, AI models can screen vast virtual libraries of potential derivatives to predict their binding affinity for specific targets, filtering for the most promising candidates.

Property Prediction: AI algorithms can predict crucial ADME (absorption, distribution, metabolism, and excretion) and toxicity properties, helping to prioritize compounds with better potential for clinical success and reducing late-stage failures. nih.gov

De Novo Design: Advanced AI models can generate entirely new molecular structures based on the this compound scaffold that are optimized for a desired therapeutic profile.

By combining the predictive power of AI with the empirical data from HTS, the drug discovery process for this compound class can be made significantly more efficient and targeted. nih.gov

Sustainable Synthesis and Environmental Considerations

A critical future direction for the synthesis of any chemical compound, including this compound and its derivatives, is the adoption of green and sustainable chemistry principles. Many traditional indole syntheses suffer from harsh reaction conditions, hazardous reagents, and the use of unsustainable solvents. rug.nl

Future research should focus on developing environmentally benign synthetic routes. Key areas of exploration include:

Green Solvents: Replacing traditional halogenated solvents with greener alternatives like cyclopentyl methyl ether (CPME) or using solvent-free reaction conditions. rsc.org

Catalysis: Developing reactions that use non-toxic, earth-abundant metal catalysts or are entirely metal-free. researchgate.netrug.nl For example, multicomponent reactions that assemble the indole core from simple, inexpensive starting materials in a single step using ethanol (B145695) as a solvent represent a highly sustainable approach. rug.nlrug.nl

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating.

Flow Chemistry: Assembled suites of flow-based transformations can enable the rapid, safe, and scalable production of indole derivatives, minimizing waste and allowing for on-demand synthesis. beilstein-journals.org

Atom Economy: Designing synthetic pathways, such as one-pot reductive aminations, that maximize the incorporation of starting materials into the final product, generating minimal byproducts. rsc.org

By prioritizing these principles, the chemical synthesis of this compound can be aligned with modern standards of environmental responsibility.

Q & A

Q. Advanced Research Focus

  • Salt Formation : Convert the carboxylic acid to sodium or ammonium salts to enhance aqueous solubility.
  • Co-solvents : Use DMSO or ethanol (<5% v/v) to dissolve the compound without denaturing proteins .
  • Storage : Maintain at +4°C in airtight, light-protected containers to prevent degradation via oxidation or photolysis .

How can crystallographic data (e.g., SHELX refinement) improve structural validation of this compound derivatives?

Advanced Research Focus
SHELX programs (e.g., SHELXL) enable high-resolution refinement of crystal structures, critical for confirming stereochemistry and intermolecular interactions. For example:

  • Twinned Data : SHELXE robustly handles twinning in macromolecular crystals, ensuring accurate bond-length and angle calculations .
  • Hydrogen Bonding : Identify interactions between the carboxylic acid group and adjacent molecules, informing solubility and reactivity .

What are the key considerations for designing this compound derivatives with enhanced bioactivity?

Q. Advanced Research Focus

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., halogens) at position 5 to modulate electronic properties and receptor binding .
  • Prodrug Strategies : Esterify the carboxylic acid to improve membrane permeability, with subsequent hydrolysis in vivo .
  • Structure-Activity Relationships (SAR) : Compare with analogs like 6-bromo-5-methoxy derivatives to identify critical functional groups for target engagement .

How should researchers address safety and handling risks during synthesis of this compound?

Q. Basic Research Focus

  • Ventilation : Use fume hoods when handling volatile reagents (e.g., acetic acid during reflux) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles to avoid dermal/ocular exposure .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water immediately .

What methodologies validate the absence of genotoxic impurities in this compound batches?

Q. Advanced Research Focus

  • LC-MS/MS : Detect trace impurities (e.g., alkylating agents from methylation steps) at ppm levels.
  • Ames Test : Assess mutagenicity using Salmonella strains to comply with ICH M7 guidelines .
  • In Silico Tools : Apply software like Derek Nexus to predict toxicity of synthetic intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.